molecular formula C21H21ClN2O B2963102 11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338415-05-7

11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2963102
CAS No.: 338415-05-7
M. Wt: 352.86
InChI Key: IYEQNSDOUQCIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzodiazepine class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 4-chlorophenyl group at position 11 and dimethyl groups at positions 7 and 8 define its structure. Its hexahydro configuration indicates partial saturation of the diazepine ring, enhancing conformational flexibility compared to fully aromatic systems .

Properties

IUPAC Name

6-(4-chlorophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25/h6-11,21,23-24H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEQNSDOUQCIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Cl)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

11-(4-Chlorophenyl)-3,3-Dimethyl-2,3,4,5-Tetrahydro-1H-Dibenzo[b,e][1,4]Diazepin-1-One (CAS: 104143-34-2)
  • Key Differences :
    • Hydrogenation : Tetrahydro (four hydrogenated positions) vs. hexahydro (six hydrogenated positions) in the target compound, affecting ring rigidity and solubility .
    • Substituent Positions : Dimethyl groups at positions 3,3 vs. 7,8 in the target compound. This positional variation influences steric hindrance and interactions with biological targets.
3,3-Dimethyl-11-(p-Nitrobenzoyl)-Hexahydrodibenzo[b,e][1,4]Diazepin-1-One (Compound 5l)
  • Key Differences :
    • Substituent Type : A nitrobenzoyl group at position 11 (strong electron-withdrawing) vs. 4-chlorophenyl in the target compound. The nitro group increases reactivity in electrophilic substitutions but reduces metabolic stability .
    • Synthetic Yield : Reported yields for analogs with p-methylthiobenzoyl (77%) suggest that electron-donating substituents may improve synthesis efficiency compared to chloro derivatives .
3-(4-Methoxyphenyl)-11-[4-(Trifluoromethyl)Phenyl]-Hexahydrodibenzo[b,e][1,4]Diazepin-1-One (CAS: 5983-12-0)
  • Key Differences :
    • Electron Effects : The 4-methoxyphenyl (electron-donating) and 4-trifluoromethyl (electron-withdrawing) groups create a polarized electronic profile, contrasting with the target’s uniform 4-chlorophenyl. This polarity may enhance binding to heterogeneous receptor sites .

Impact of Ring Saturation and Conformation

  • Hexahydro vs.
  • Crystallographic Data :
    X-ray studies on 3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl) analogs confirm planar diazepine rings, suggesting that substituent bulkiness (e.g., 7,8-dimethyl in the target) may distort ring geometry, altering binding kinetics .

Comparative Data Table

Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Notable Properties
Target Compound 7,8-dimethyl, 11-(4-ClPh) 400.908 Not reported Not reported Moderate lipophilicity, hexahydro flexibility
5m (Ev4) 3,3-dimethyl, 11-(p-MeSBz) ~472.6 233–234 77 Methylthio enhances yield, electron-donating
5983-12-0 (Ev6) 4-MeOPh, 4-CF3Ph ~434.3 Not reported Not reported Polarized electronic profile
10-[(4-ClPh)Ac]-11-(3-NO2Ph) (Ev13) Chlorophenylacetyl, nitro 515.98 Not reported Not reported High reactivity, lower stability

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and what optimization strategies improve yield?

  • Methodological Answer : A multi-step synthesis involving cyclocondensation of substituted benzodiazepine precursors with 4-chlorophenyl derivatives is commonly employed. Key steps include:

  • Ring closure : Use of catalysts like Lewis acids (e.g., ZnCl₂) to facilitate diazepine ring formation.
  • Substituent introduction : Methyl groups at positions 7 and 8 are introduced via alkylation or Friedel-Crafts reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity.
  • Yield optimization : Reaction temperature control (e.g., 60–80°C) and stoichiometric adjustments (e.g., 1.2 equivalents of 4-chlorophenyl reagent) reduce side products .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dibenzodiazepine core; methyl groups at δ 1.2–1.5 ppm).
  • X-ray diffraction : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 10.68 Å, b = 16.97 Å, c = 11.17 Å, β = 101.5°) confirm stereochemistry and hydrogen bonding (N–H···O interactions) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated m/z 380.12 vs. observed 380.10) .

Q. How should researchers select a theoretical framework for studying this compound’s biological activity?

  • Methodological Answer : Link hypotheses to established pharmacological theories (e.g., benzodiazepine-GABA receptor interactions). For example:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to GABAₐ receptors.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl at 4-position) with receptor binding .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) impact pharmacological activity?

  • Methodological Answer :

  • Comparative synthesis : Synthesize analogs (e.g., 11-(4-methoxyphenyl) variant) and assess activity via in vitro assays (e.g., radioligand binding for GABAₐ).
  • Data analysis : Chlorine’s electron-withdrawing effect enhances receptor affinity by 2–3-fold compared to methoxy groups, as shown in IC₅₀ values (e.g., 12 nM vs. 35 nM) .

Q. What experimental designs address discrepancies in reported stability data for this compound?

  • Methodological Answer :

  • Controlled degradation studies : Expose the compound to stressors (light, pH 3–9, 40–60°C) and monitor degradation via HPLC.
  • Statistical analysis : Use ANOVA to resolve conflicting data (e.g., variance in hydrolysis rates under acidic conditions) .

Q. How can researchers integrate environmental fate studies into the compound’s risk assessment?

  • Methodological Answer :

  • Partitioning studies : Measure log Kₒw (octanol-water) to predict bioaccumulation.
  • Biotic/abiotic transformation : Use LC-MS/MS to identify metabolites in simulated aquatic systems (e.g., hydroxylation at position 10 under UV light) .

Q. What advanced techniques resolve challenges in enantiomeric purity for derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration by matching CD spectra to crystallographic data .

Key Methodological Recommendations

  • Synthesis : Prioritize stepwise purification to minimize byproducts (e.g., dimerization during cyclocondensation) .
  • Theoretical alignment : Use molecular dynamics simulations to validate docking results against experimental IC₅₀ data .
  • Data contradiction : Replicate studies under standardized conditions (e.g., pH 7.4, 25°C) to resolve stability discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.